molecular formula C16H10N4S4 B11034027 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B11034027
M. Wt: 386.5 g/mol
InChI Key: CRVMISZNBAPUMH-UHFFFAOYSA-N
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Description

3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex heterocyclic compound that features both benzothiazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzothiazole moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of benzothiazole derivatives, including the compound , to exhibit significant anticancer properties. For instance:

  • A study highlighted that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively .

Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activity:

  • Research indicated that these compounds possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been explored in various studies:

  • Compounds similar to 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole have shown promising results in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .

Synthetic Pathways and Mechanisms

The synthesis of benzothiazole derivatives typically involves several advanced synthetic techniques:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques
  • Microwave irradiation

These methods allow for the efficient production of compounds with varying biological activities and mechanisms of action against diseases such as tuberculosis and cancer .

Material Science Applications

In addition to biological applications, benzothiazole derivatives are being investigated for their utility in materials science:

  • The incorporation of benzothiazole moieties into polymers has been studied for developing advanced materials with enhanced thermal stability and electrical conductivity. This opens avenues for applications in electronics and photonics .

Case Study 1: Anticancer Mechanism

A detailed study assessed the anticancer efficacy of a series of benzothiazole derivatives:

  • Researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The treatment with these compounds resulted in a significant increase in sub-G1 phase cells, indicating effective induction of apoptosis through intrinsic pathways.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

  • A series of benzothiazole derivatives were tested against various bacterial strains. The results indicated that these compounds exhibited a broad spectrum of antibacterial activity.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with cellular targets. The compound can bind to enzymes or receptors, disrupting their normal function. For example, it may inhibit key enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA synthesis inhibition.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole core but differ in the attached heterocyclic systems.

    Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole have similar sulfur-containing structures but lack the triazole ring.

Uniqueness: The combination of benzothiazole and triazole moieties in 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole provides a unique scaffold that offers diverse chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development.

Biological Activity

The compound 3-{[(1,3-Benzothiazol-2-ylsulfanyl)methyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a member of the benzothiazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes multiple heterocycles:

  • Benzothiazole : A sulfur-containing aromatic ring known for various pharmacological activities.
  • Triazole : A five-membered ring that contributes to its biological activity through interactions with biological targets.

The molecular formula is C15H10N2S4C_{15}H_{10}N_2S_4, and its CAS number is 722490-57-5.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The compound in focus has been evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Xanthomonas oryzae47.6 mg/L
Ralstonia solanacearum71.6% inhibition at 100 mg/L
Staphylococcus aureusIC50 values below 50 µM

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. The compound demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • K562 (chronic myeloid leukemia)

In vitro assays reported IC50 values as low as 150 nM against selected cell lines, indicating potent activity . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It competes effectively with nicotinamide and exhibits submicromolar activity. The best-performing analog achieved an IC50 value of 7.8 nM against PARP10 . This suggests potential applications in cancer therapy where PARP inhibitors are beneficial.

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the compound's efficacy against Xanthomonas citri. Results indicated a significant reduction in bacterial load at concentrations above 50 mg/L, supporting its use as an agricultural biocide .
  • Cytotoxicity Assessment : In a comparative study on various benzothiazole derivatives, the compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics, highlighting its potential role in cancer treatment .

Properties

Molecular Formula

C16H10N4S4

Molecular Weight

386.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C16H10N4S4/c1-3-7-12-10(5-1)17-16(24-12)22-9-21-14-18-19-15-20(14)11-6-2-4-8-13(11)23-15/h1-8H,9H2

InChI Key

CRVMISZNBAPUMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

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